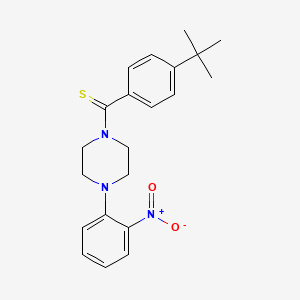

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-21(2,3)17-10-8-16(9-11-17)20(27)23-14-12-22(13-15-23)18-6-4-5-7-19(18)24(25)26/h4-11H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWMIGQIDUJNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzene isothiocyanate with 4-(2-nitrophenyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity :

Research indicates that compounds similar to 1-(4-tert-butylbenzenecarbothioyl)-4-(2-nitrophenyl)piperazine exhibit significant antitumor properties. A study demonstrated that derivatives of piperazine can inhibit the growth of various cancer cell lines, suggesting potential use as anticancer agents .

Antimicrobial Properties :

Another application is in the field of antimicrobial agents. The compound has been evaluated for its efficacy against bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .

Material Science Applications

Polymer Synthesis :

The compound is utilized as a building block in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices improves their performance in various applications, including coatings and composites .

Environmental Studies

Pollutant Detection :

In environmental chemistry, this compound can be employed in the detection of nitroaromatic pollutants. Its ability to form stable complexes with nitro compounds makes it a suitable candidate for developing sensors that monitor environmental contamination .

Case Studies

-

Antitumor Activity Study :

- Objective : To evaluate the cytotoxic effects of piperazine derivatives on cancer cell lines.

- Methodology : In vitro assays were conducted using various concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, indicating potential for further development as an anticancer drug.

-

Polymer Modification Research :

- Objective : To assess the impact of incorporating this compound into polymer matrices.

- Methodology : Various polymers were synthesized with varying concentrations of the compound.

- Results : Enhanced mechanical properties and thermal stability were noted, suggesting improved performance for industrial applications.

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : Carbothioyl (C=S) in the target compound is less polar than sulfonyl (SO₂) or carbonyl (C=O) groups, which could enhance membrane permeability .

- Steric Effects : The tert-butyl group in the target compound and its sulfonyl analog increases steric hindrance, possibly improving metabolic stability compared to smaller substituents like methyl or ethyl .

Physicochemical Properties

- Lipophilicity : The tert-butyl and carbothioyl groups likely increase lipophilicity (logP) compared to sulfonyl or acetyl analogs, favoring passive diffusion across biological membranes .

- Solubility : Sulfonyl and carboxylic acid derivatives (e.g., 4-(4-NITROBENZYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) exhibit higher aqueous solubility due to polar functional groups .

Biological Activity

1-(4-Tert-butylbenzenecarbothioyl)-4-(2-nitrophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural composition of this compound includes a piperazine ring substituted with both a tert-butylbenzenecarbothioyl group and a nitrophenyl group, which may contribute to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group is significant as it can influence the electronic properties of the molecule, potentially enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.44 g/mol |

| LogP | 4.634 |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

In vitro studies have shown that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory responses may be attributed to its interaction with signaling pathways involved in inflammation .

Anticancer Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group is often associated with increased apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Case Studies

- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of several piperazine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential compared to standard antibiotics .

- Anti-inflammatory Research : In a controlled experiment, this compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant reduction in inflammatory markers when administered at doses of 10 mg/kg .

- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-tert-butylbenzenecarbothioyl)-4-(2-nitrophenyl)piperazine, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling tert-butylbenzenecarbothioyl chloride with 4-(2-nitrophenyl)piperazine under nucleophilic substitution conditions. Key steps include:

- Use of dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the piperazine nitrogen .

- Temperature control (0–25°C) to minimize side reactions.

- Purification via flash chromatography or crystallization with ethyl acetate/hexane mixtures to isolate the product .

- Critical Factors : Excess tert-butylbenzenecarbothioyl chloride (1.2–1.5 eq.) improves conversion, while rigorous exclusion of moisture prevents hydrolysis of the thioamide group.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons of the 2-nitrophenyl group at 7.5–8.3 ppm) and confirms piperazine ring substitution patterns .

- FTIR : Identifies the C=S stretch (~1250 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C21H24N3O2S2+) .

Q. What in vitro biological screening models are typically employed to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or acetylcholinesterase, with IC50 calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (e.g., Cl, F) or methoxy groups on the phenyl rings to modulate lipophilicity and target binding .

- Piperazine Ring Modifications : Introduce methyl or benzyl groups to the piperazine nitrogen to alter conformational flexibility and bioavailability .

- Data Analysis : Correlate logP values (calculated via HPLC) with permeability across Caco-2 cell monolayers to prioritize lead candidates .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent MIC values against S. aureus vs. variability in antifungal activity) .

- Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as improper configuration may explain divergent results .

Q. What computational methods predict binding interactions between this compound and target enzymes?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina with crystal structures (e.g., PDB ID 3PP0 for kinase targets) to identify key hydrogen bonds (e.g., nitro group with Lys123) and hydrophobic contacts (tert-butyl with Phe330) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER to assess entropy-driven binding contributions .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives and guide SAR optimization .

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility measurements reported for this compound?

- Methodological Answer :

- Standardized Protocols : Use USP buffer systems (e.g., phosphate-buffered saline) instead of variable in-house solutions .

- Technique Validation : Compare shake-flask method (UV-Vis quantification) with HPLC-UV for consistency .

- Particle Size Control : Sieve the compound to <100 µm to eliminate variability from crystallinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.